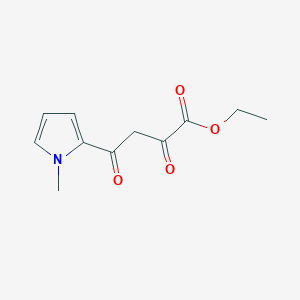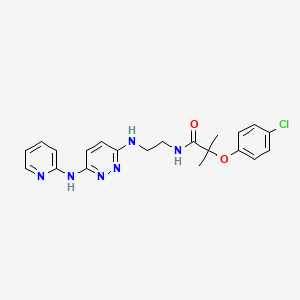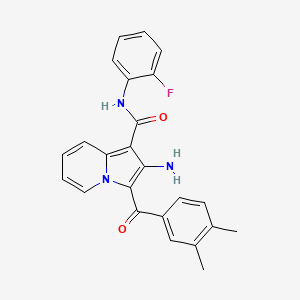
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide" is a derivative of indolizine, which is a heterocyclic compound that has been the subject of research due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their antitumor activities and crystal structures. These compounds generally feature an indazole or indolizine core substituted with various functional groups that can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . Similarly, other indazole derivatives were synthesized using comparable methods, indicating that the synthesis of the compound might also involve analogous steps .
Molecular Structure Analysis
The crystal structures of the synthesized compounds provide insight into their molecular geometry and potential interactions. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, with specific lattice parameters . These details are crucial for understanding the molecular interactions and stability of the compounds, which could be extrapolated to the compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of the compounds is influenced by their functional groups. For example, the presence of amino and carboxamide groups in the indazole derivatives suggests potential for further chemical modifications and reactions, such as the formation of sulfanyl derivatives as seen in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also undergo similar reactions due to the presence of analogous functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of fluorine atoms and other substituents can significantly affect the compound's lipophilicity, stability, and ability to interact with biological targets. The antitumor activity of these compounds, as demonstrated by their inhibitory effects on cancer cell lines, suggests that the compound "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide" may also possess similar biological properties . Additionally, the one-pot domino reaction used to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives indicates that the compound might be synthesized using a similar approach, which could affect its yield and purity .
科学的研究の応用
Photoluminescent Materials
Indolizine derivatives, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have been identified for their unusual blue-shifted acid-responsive photoluminescent behavior. These compounds exhibit reversible pH-dependent optical properties, which are uncommon and involve dramatic blue shifts in fluorescence emission upon protonation. The phenomenon is attributed to C-protonation and loss of aromaticity, challenging the anticipated N-protonation. This research opens avenues for developing pH-responsive photoluminescent materials using indolizine derivatives (Outlaw et al., 2016).
Synthetic Methodologies
Indolizine derivatives have been synthesized through various methods, including a one-pot domino reaction that yields 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This synthesis demonstrates the versatility and efficiency of generating indolizine compounds, potentially applicable to the synthesis of the chemical compound (Ziyaadini et al., 2011).
Biological Activities
Several studies have explored the biological activities of indolizine derivatives, indicating their potential as pharmacologically active agents. For instance, derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting their utility in cancer research and therapy. This underscores the importance of investigating the biological activities of specific indolizine compounds, including "2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide," to identify potential therapeutic applications (Hao et al., 2017).
特性
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKKRQSPHKUPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
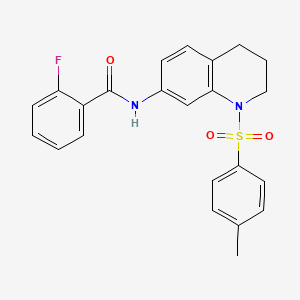
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
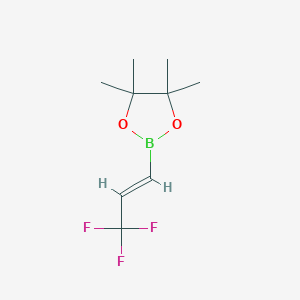
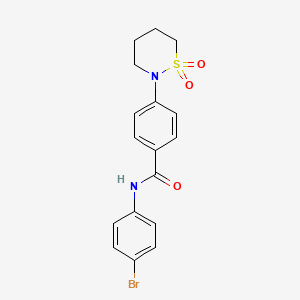


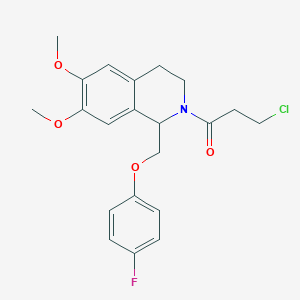

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
